(Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid
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Overview
Description
(Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid is a synthetic organic compound characterized by its unique thiazole and benzoic acid moieties
Preparation Methods
The synthesis of (Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the benzoic acid group. Common reagents used in these reactions include ethylamine, 4-methoxybenzaldehyde, and various catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(Z)-4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)benzoic acid can be compared with other thiazole-containing compounds, such as:
Thiazole: A simpler structure with similar chemical properties.
Benzothiazole: Contains a fused benzene and thiazole ring, offering different reactivity.
Thiazolidine: A saturated thiazole ring with different biological activities. This compound is unique due to its specific substitution pattern and the presence of both thiazole and benzoic acid groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-21-17(13-6-10-16(24-2)11-7-13)12-25-19(21)20-15-8-4-14(5-9-15)18(22)23/h4-12H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKKPQKKULXCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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